Yttrium(III) trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

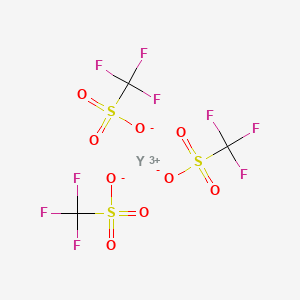

Yttrium(III) trifluoromethanesulfonate (Y(CF₃SO₃)₃, CAS 52093-30-8) is a hygroscopic, white crystalline solid with a molecular weight of 536.12 g/mol . It is commercially available at ≥98% purity and is widely utilized as a Lewis acid catalyst in organic synthesis, particularly in Diels-Alder reactions, Friedel-Crafts alkylations, and enantioselective transformations . Recent applications extend to materials science, where it enhances charge carrier dynamics in semitransparent perovskite solar cells (PCE: 15.79%, LUE: 2.10%) . Its stability under dry conditions and reactivity in polar aprotic solvents (e.g., acetonitrile, DMF) make it a versatile reagent .

Vorbereitungsmethoden

Yttrium(III) trifluoromethanesulfonate can be synthesized through two primary methods:

Reaction of Yttrium Oxide with Trifluoromethanesulfonic Acid: This method involves reacting yttrium oxide (Y₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) in an organic solvent.

Reaction of Yttrium Trioxide with Trifluoromethanesulfonic Acid: Another method involves reacting yttrium trioxide (Y₂O₃) with trifluoromethanesulfonic acid in an organic solvent.

Analyse Chemischer Reaktionen

Yttrium(III) trifluoromethanesulfonate is known for its role as a Lewis acid catalyst in various chemical reactions:

Glycosidation of Glycosyl Fluorides: It promotes the glycosidation of glycosyl fluorides, leading to the formation of glycosides.

Preparation of Pyridine and Quinoline Derivatives: It acts as a catalyst in the synthesis of pyridine and quinoline derivatives.

Conversion of Enantioenriched N-Acyloxazolidinones: It is used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids.

Wissenschaftliche Forschungsanwendungen

Catalysis

Yttrium(III) trifluoromethanesulfonate serves as an effective Lewis acid catalyst in several organic synthesis reactions. Its catalytic properties enhance reaction rates and selectivity in various processes:

- Organic Synthesis : It is used in the synthesis of α-aminophosphonates through a one-pot three-component Birum–Oleksyszyn reaction, significantly improving yields compared to traditional methods .

- Glycosidation : The compound promotes the glycosidation of glycosyl fluorides, facilitating the formation of glycosides, which are essential in carbohydrate chemistry.

- Synthesis of Heterocycles : It catalyzes the preparation of pyridine and quinoline derivatives, which are important in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is utilized for developing advanced materials:

- Ceramics and Superconductors : Its unique properties enhance the performance of ceramics and superconducting materials, making it valuable in high-temperature superconductivity research .

- Thin Films : The compound is employed in producing superconducting thin films, which are crucial for electronic applications.

Electronics

The electronics industry benefits from this compound through its application in:

- Phosphors : It is used in the production of phosphors for light-emitting diodes (LEDs) and display technologies, contributing to energy-efficient lighting solutions .

- Display Technologies : Its properties improve the efficiency and color quality of display technologies, enhancing visual experiences in consumer electronics .

Biomedical Applications

This compound is being explored for its potential in biomedical applications:

- Drug Delivery Systems : The compound's ability to target specific cells or tissues makes it a candidate for improving therapeutic outcomes in drug delivery systems .

- Therapeutic Agents : Research is ongoing into its use as a therapeutic agent due to its biocompatibility and functional properties .

Nanotechnology

In nanotechnology, this compound plays a crucial role:

- Synthesis of Nanomaterials : It is involved in synthesizing nanomaterials that exhibit enhanced functionality compared to traditional materials. These nanomaterials have applications in sensors and drug delivery systems .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Synthesis of α-aminophosphonates, glycosidation |

| Material Science | Development of ceramics and superconductors |

| Electronics | Production of phosphors for LEDs and displays |

| Biomedical | Drug delivery systems |

| Nanotechnology | Synthesis of advanced nanomaterials |

Case Studies

-

One-Pot Synthesis of α-Aminophosphonates :

A study demonstrated the use of this compound as a catalyst for synthesizing α-aminophosphonates with improved yields (from 20% to higher percentages), showcasing its effectiveness in organic synthesis . -

Polymerization Studies :

Research indicated that this compound could initiate the ring-opening polymerization of ε-caprolactone under mild conditions, resulting in polymers with controlled molecular weights and distributions . -

Development of Superconducting Materials :

Investigations into using this compound for producing superconducting thin films revealed enhancements in material performance at elevated temperatures, indicating its potential role in future electronic devices.

Wirkmechanismus

As a Lewis acid, yttrium(III) trifluoromethanesulfonate exerts its effects by accepting electron pairs from donor molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Triflates

Trifluoromethanesulfonate salts of rare-earth metals share structural similarities but exhibit distinct catalytic behaviors, solubility profiles, and thermal stabilities. Key comparisons include:

Physical and Chemical Properties

Notes:

- Yttrium triflate’s higher molecular weight compared to Scandium enhances its thermal stability in high-temperature reactions .

- Zinc triflate, though non-lanthanide, is included for its catalytic versatility in Claisen rearrangements .

Catalytic Performance

Key Findings :

- Yttrium triflate outperforms Ytterbium in enantioselective reactions when paired with chiral ligands (e.g., Feng’s PDiPPPr) .

- Scandium triflate exhibits superior activity in Lewis acid-catalyzed additions but is less thermally stable .

Stability and Reactivity

- Thermal Decomposition : Yttrium triflate decomposes above 300°C, releasing SOₓ, COₓ, and HF . Scandium triflate decomposes at lower temperatures (~250°C) .

- Moisture Sensitivity : All rare-earth triflates are hygroscopic, requiring anhydrous storage .

- Toxicity: Limited data available; Dysprosium triflate’s safety sheet suggests handling precautions due to HF release .

Data Tables

Table 1: Catalytic Efficiency in Diels-Alder Reactions

| Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Yttrium(III) triflate | 78 | 92 | |

| Ytterbium(III) triflate | 95 | 65 | |

| Scandium(III) triflate | 90 | 70 |

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| Yttrium(III) triflate | >300 |

| Scandium(III) triflate | ~250 |

| Ytterbium(III) triflate | ~280 |

Research Findings and Case Studies

Biologische Aktivität

Yttrium(III) trifluoromethanesulfonate, also known as yttrium triflate, is a compound with significant applications in organic synthesis and catalysis. Its biological activity, while not extensively studied, has implications in medicinal chemistry and polymerization processes. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its role as a catalyst in various chemical reactions, its potential biological effects, and relevant case studies.

- Chemical Formula : (CF3SO3)3Y

- Molecular Weight : 536.11 g/mol

- Form : White powder

- CAS Number : 52093-30-8

- Purity : ≥98% .

Applications in Organic Synthesis

This compound is primarily utilized as a Lewis acid catalyst in organic reactions. Its catalytic properties enhance reaction yields and selectivity, making it valuable in synthesizing complex organic molecules.

Key Reactions Involving this compound:

- Synthesis of α-Aminophosphonates :

- Ring-Opening Polymerization of ε-Caprolactone :

Case Study 1: Synthesis of UAMC-00050

In the development of UAMC-00050, researchers employed this compound as a catalyst for the synthesis of key intermediates. The study highlighted the catalyst's efficiency in enhancing yields during the multi-step synthesis process, which is critical for drug development .

Case Study 2: Polymerization Studies

A study on the ring-opening polymerization of ε-caprolactone using yttrium triflate demonstrated its ability to initiate polymerization without stringent environmental controls. The resulting polycaprolactone showed potential for biomedical applications due to its biodegradability characteristics .

Summary Table of Biological Activities and Applications

| Application Area | Description | Biological Relevance |

|---|---|---|

| Medicinal Chemistry | Synthesis of α-aminophosphonates | Potential enzyme inhibitors |

| Drug Development | Intermediates for UAMC-00050 | Therapeutic applications |

| Polymer Science | Ring-opening polymerization of ε-caprolactone | Biodegradable materials for medical use |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Yttrium(III) trifluoromethanesulfonate, and how do reaction conditions influence purity?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures are derived from analogous lanthanide triflate SDS:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .

- Waste Disposal : Collect residues in sealed containers for hazardous waste treatment; avoid aqueous disposal due to potential environmental persistence .

- Emergency Response : For skin contact, rinse with water for 15 minutes; consult SDS for lanthanide triflate analogs (e.g., Scandium(III) triflate) .

Q. How is this compound utilized as a Lewis acid catalyst in organic synthesis?

Yttrium triflate catalyzes reactions such as Friedel-Crafts alkylation and esterification due to its strong Lewis acidity and moisture tolerance. Methodological considerations:

- Reaction Setup : Use 5-10 mol% catalyst loading in dichloromethane or acetonitrile at room temperature .

- Substrate Scope : Effective for activated aromatics (e.g., anisole) and aliphatic alcohols .

- Mechanistic Insight : The Y³⁺ ion coordinates to electron-rich substrates, polarizing bonds and accelerating nucleophilic attack .

Example Reaction : Esterification of benzyl alcohol with acetic anhydride:

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound complexes, and how are data interpreted?

Advanced characterization methods include:

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. trigonal prismatic) in single crystals grown from DMF/water mixtures .

- NMR Spectroscopy : ¹⁹F NMR detects triflate counterion dynamics (δ = -78 ppm in CD₃CN) .

- Thermogravimetric Analysis (TGA) : Determine hydration state (e.g., xH₂O) by mass loss at 100–150°C .

Case Study : In MOF synthesis, Y(OTf)₃ with 2,5-thiophenedicarboxylic acid showed a 3D network via SCXRD, with Y³⁺ in a distorted octahedral environment .

Q. How does this compound compare to other lanthanide triflates in asymmetric catalysis?

Q. What are the unresolved challenges in using this compound for large-scale synthesis, and how can they be addressed?

Key limitations and solutions:

- Hygroscopicity : The anhydrous form absorbs moisture rapidly, requiring storage in gloveboxes or desiccators .

- Cost-Efficiency : High purity (>98%) Y(OTf)₃ is expensive; alternatives include in-situ generation from YCl₃ and AgOTf .

- Reusability : Immobilize on silica or polymer supports to enable catalyst recycling without significant activity loss .

Q. Contradictions in Literature

Eigenschaften

CAS-Nummer |

52093-30-8 |

|---|---|

Molekularformel |

CHF3O3SY |

Molekulargewicht |

238.99 g/mol |

IUPAC-Name |

trifluoromethanesulfonic acid;yttrium |

InChI |

InChI=1S/CHF3O3S.Y/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI-Schlüssel |

MRVDPBDPQPBGMS-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3] |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.[Y] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.